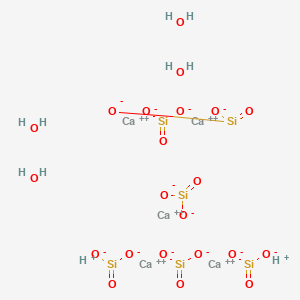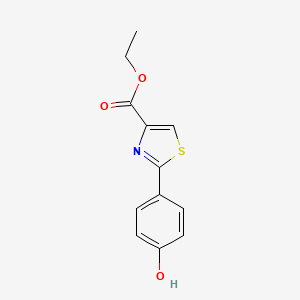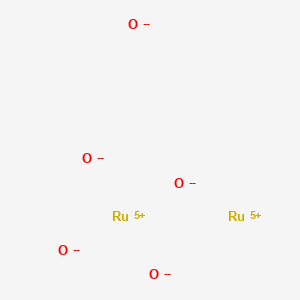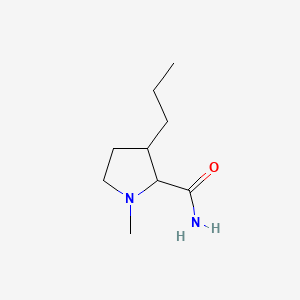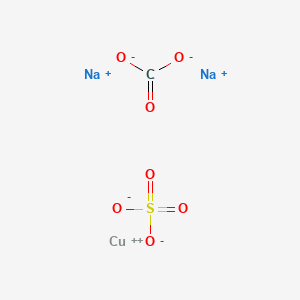
CESIUM THIADECABORANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium thiadecaborane is a chemical compound with the formula B9CsS. It is a colorless crystalline solid known for its unique chemical and physical properties. This compound is widely used in organic synthesis and plays a crucial role in various research fields due to its high thermal stability and excellent electron-accepting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium thiadecaborane can be synthesized through various methods. One common approach involves the reaction of cesium hydroxide with thiadecaborane under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the careful addition of cesium hydroxide to a solution of thiadecaborane, followed by purification steps to isolate the desired product. The use of advanced purification techniques, such as crystallization and distillation, ensures high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: Cesium thiadecaborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state boron compounds.
Reduction: Lower oxidation state boron compounds.
Substitution: Various substituted boron compounds
Scientific Research Applications
Cesium thiadecaborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique properties make it valuable in the development of new synthetic methods.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of boron-based drugs and their interactions with biological molecules.
Medicine: It is being investigated for its potential use in medical applications, including as a component in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of advanced materials, including high-performance ceramics and electronic components
Mechanism of Action
The mechanism by which cesium thiadecaborane exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets by accepting electrons, which can lead to the formation of new chemical bonds. This property is particularly useful in catalysis and the development of new synthetic pathways .
Comparison with Similar Compounds
Cesium Borohydride (CsBH4): Known for its use in hydrogen storage and as a reducing agent.
Cesium Carbonate (Cs2CO3): Widely used as a base in organic synthesis.
Cesium Fluoride (CsF): Used as a source of fluoride ions in various chemical reactions.
Uniqueness of Cesium Thiadecaborane: this compound stands out due to its unique combination of high thermal stability and excellent electron-accepting properties. These characteristics make it particularly valuable in applications requiring robust and efficient chemical reactions, such as in the synthesis of boron-containing compounds and advanced materials .
Properties
CAS No. |
11092-86-7 |
|---|---|
Molecular Formula |
B9CsS |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
cesium;[[[[[[($l^{1} |
InChI |
InChI=1S/B9S.Cs/c1-3-5-7-9-10-8-6-4-2;/q-1;+1 |
InChI Key |
FPOIHTHYDSFYCY-UHFFFAOYSA-N |
SMILES |
[B-][B][B][B][B]S[B][B][B][B].[Cs+] |
Canonical SMILES |
[B-][B][B][B][B]S[B][B][B][B].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



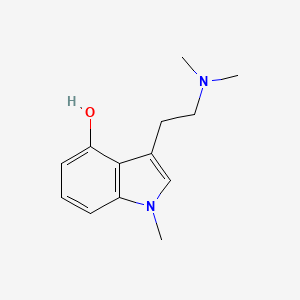
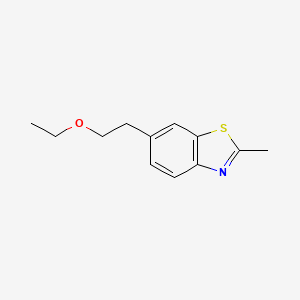
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
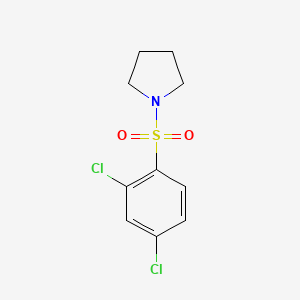
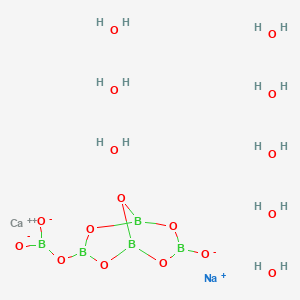
![8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B576467.png)
